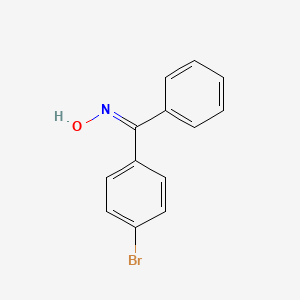

![molecular formula C15H13FINO3 B5537105 4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5537105.png)

4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzaldehyde oxime derivatives, including compounds similar to "4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime," involves strategic functionalization of the benzaldehyde backbone. For example, the synthesis of 3-fluoro-4-methoxybenzaldehyde has been simplified into a one-step process, showcasing the efficiency improvements in synthesizing such compounds (Wang Bao-jie, 2006). This illustrates the ongoing advancements in synthetic methodologies for producing complex benzaldehyde derivatives efficiently.

Molecular Structure Analysis

The molecular structure of benzaldehyde oxime derivatives is characterized by various functional groups that contribute to their unique chemical behavior. For instance, the crystal structures of methoxybenzaldehyde oxime derivatives reveal different conformations and hydrogen-bonding patterns, indicating the significant impact of substituents on the overall molecular geometry and intermolecular interactions (L. Gomes et al., 2018).

Chemical Reactions and Properties

Benzaldehyde oxime derivatives participate in various chemical reactions, reflecting their reactivity and functional utility. The oxidation of substituted 4-fluorobenzaldehydes, for instance, has been applied to synthesize fluorinated phenols, demonstrating the versatility of these compounds in chemical transformations (P. Chakraborty, M. Kilbourn, 1991).

Applications De Recherche Scientifique

Radiosynthesis and Biodistribution

- Radiosynthesis and PET Imaging : A study by Glaser et al. (2008) focuses on the use of oxime chemistry in the (18)F-labeling of peptides for PET imaging. They explore the effect of different prosthetic groups on biodistribution and tumor uptake in mice. This indicates the compound's potential in enhancing imaging techniques (Glaser et al., 2008).

Electrochemical and Photocatalytic Applications

- Electrosynthesis and Hydrogenation : Sherbo et al. (2018) discuss the paired electrolysis of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde, indicating a potential application in electrochemical reactions (Sherbo et al., 2018).

- Photocatalytic Oxidation : Research by Higashimoto et al. (2009) explores the photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-methoxybenzyl alcohol, into corresponding aldehydes, indicating its application in photocatalysis (Higashimoto et al., 2009).

Chemical Synthesis and Modification

- Prosthetic Groups for 18F Labeling : A comparison of various prosthetic groups for 18F labeling of peptides and proteins is presented by Wuest et al. (2008). This includes the study of oxime formations through reactions with 4-[18F]fluorobenzaldehyde, indicating its role in enhancing labeling techniques (Wuest et al., 2008).

Biological and Pharmaceutical Applications

- Insecticidal and Fungicidal Activity : Zhang et al. (2013) designed and synthesized a series of oxime ethers and examined their larvicidal and fungicidal activities, indicating potential pharmaceutical applications (Zhang et al., 2013).

Molecular Docking and Interaction Studies

- Molecular Docking Investigations : Ghalla et al. (2018) conducted a study on the structural and electronic properties of 4-methoxybenzaldehyde, including molecular docking behaviors, highlighting its potential in molecular interaction studies (Ghalla et al., 2018).

Oxidative Reactions and Mechanism Studies

- Oxidative Demethylation : Fraaije and van Berkel (1997) studied the oxidative demethylation of 4-(methoxymethyl)phenol by vanillyl-alcohol oxidase, providing insight into the mechanism of oxidation in related compounds (Fraaije & van Berkel, 1997).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(NE)-N-[[4-[(4-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FINO3/c1-20-14-7-11(8-18-19)6-13(17)15(14)21-9-10-2-4-12(16)5-3-10/h2-8,19H,9H2,1H3/b18-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUMJWXDPFRCPE-QGMBQPNBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=NO)I)OCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=N/O)I)OCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FINO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NE)-N-[[4-[(4-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methylidene]hydroxylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5537033.png)

![3-methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5537039.png)

![2-allyl-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5537049.png)

![3-isobutyl-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-5-isoxazolecarboxamide](/img/structure/B5537067.png)

![4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5537081.png)

![3-[5-(4-nitrophenyl)-2-furyl]-1-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B5537086.png)

![2-methyl-4-{4-[(8-methyl-2,8-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}-2-butanol](/img/structure/B5537092.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5537107.png)

![N-[4-(cyanomethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5537114.png)

![2,2-dimethyl-N-(4-{[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B5537123.png)

![2-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-N-(2-furylmethyl)acetamide](/img/structure/B5537128.png)